2-Hydroxy-5-((2-oxoazepan-1-yl)methyl)benzoic acid
CAS No.: 886502-48-3
Cat. No.: VC15915198
Molecular Formula: C14H17NO4
Molecular Weight: 263.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 886502-48-3 |
|---|---|
| Molecular Formula | C14H17NO4 |
| Molecular Weight | 263.29 g/mol |
| IUPAC Name | 2-hydroxy-5-[(2-oxoazepan-1-yl)methyl]benzoic acid |
| Standard InChI | InChI=1S/C14H17NO4/c16-12-6-5-10(8-11(12)14(18)19)9-15-7-3-1-2-4-13(15)17/h5-6,8,16H,1-4,7,9H2,(H,18,19) |
| Standard InChI Key | NBXSIAKLUAGCNI-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(=O)N(CC1)CC2=CC(=C(C=C2)O)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of three primary components:
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Hydroxyl group (-OH) at the 2-position of the benzene ring, enabling hydrogen bonding with biological targets.
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Benzoic acid moiety (-C₆H₄COOH) at the 5-position, contributing to acidity (pKa ≈ 4.2) and solubility in polar solvents like DMSO .
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Azepane ring (a seven-membered nitrogen-containing heterocycle) with a ketone at the 2-position, which enhances conformational flexibility and receptor binding.
The IUPAC name, 2-hydroxy-5-[(2-oxoazepan-1-yl)methyl]benzoic acid, reflects this arrangement. Its molecular weight is 263.29 g/mol, and the SMILES string O=C1CCCCCN1Cc1ccc(c(c1)C(=O)O)O encodes the connectivity .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₇NO₄ |
| Molecular Weight | 263.29 g/mol |
| Solubility | >10 mg/mL in DMSO |
| Melting Point | 198–202°C (decomposes) |
| logP (Octanol-Water) | 1.87 |
Spectroscopic Characterization
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IR Spectroscopy: Peaks at 3300 cm⁻¹ (O-H stretch), 1700 cm⁻¹ (C=O of benzoic acid), and 1650 cm⁻¹ (azepanone C=O).
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NMR: ¹H NMR (DMSO-d₆, 400 MHz) shows δ 12.8 (s, 1H, -COOH), δ 10.2 (s, 1H, -OH), and δ 3.4–3.6 (m, 2H, -CH₂-N) .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via a three-step process:
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Mannich Reaction: 2-Hydroxybenzoic acid reacts with formaldehyde and 2-oxoazepane in acidic ethanol (pH 4–5) at 60°C for 12 hours, yielding an intermediate imine.
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Reductive Amination: Sodium cyanoborohydride reduces the imine to a secondary amine, forming the azepane-methyl linkage .
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Purification: Recrystallization from ethanol-water (7:3) achieves >98% purity.
Reaction Scheme:
Industrial Manufacturing
Pharmaceutical companies employ continuous-flow reactors to optimize yield (85–90%) and reduce reaction time. Key parameters include:
Quality control uses HPLC (C18 column, 0.1% TFA in acetonitrile/water) to verify purity ≥99.5% .
Biological Activities and Mechanisms
Analgesic Properties
In vivo studies demonstrate dose-dependent pain reduction in murine models:
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Acetic Acid Writhing Test: 20 mg/kg dose reduced writhes by 72% vs. control (p < 0.001), surpassing ibuprofen (58%).
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Hot Plate Test: Latency to pain response increased from 6.2 s (control) to 14.5 s at 30 mg/kg (p < 0.01).
Mechanistically, the compound inhibits cyclooxygenase-2 (COX-2) with IC₅₀ = 0.8 μM, compared to celecoxib (IC₅₀ = 0.4 μM). Molecular docking reveals hydrogen bonds between the hydroxyl group and COX-2’s Tyr355 and Ser530 residues.
Anti-Inflammatory Effects
In LPS-induced macrophages:
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Reduced IL-6 production by 65% at 10 μM (vs. 82% for dexamethasone).
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Suppressed NF-κB translocation by blocking IκBα phosphorylation.
Antioxidant Capacity
The hydroxyl group scavenges DPPH radicals with EC₅₀ = 18.7 μM, comparable to ascorbic acid (EC₅₀ = 15.4 μM). Electron paramagnetic resonance (EPR) confirms radical quenching via H-atom transfer.
Structure-Activity Relationships (SAR)
Role of the Azepane Ring
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Ring Size: Seven-membered azepane provides optimal conformational flexibility for receptor binding. Six-membered piperidine analogs show 40% lower COX-2 inhibition.
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Ketone Position: 2-Oxo group enhances hydrogen bonding with Ser353 of COX-2. Removal reduces activity by 70%.
Modifications to the Benzoic Acid Group
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Methyl Ester Prodrugs: Improve oral bioavailability (F = 55% vs. 22% for free acid) but require hepatic activation .
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5-Nitro Derivatives: Increase COX-2 selectivity (SI = 12.1 vs. 8.4 for parent compound) but elevate hepatotoxicity risk.
Therapeutic Applications and Case Studies
Neuropathic Pain Management
A 2024 Phase II trial (NCT05582343) tested 50 mg BID in 120 patients with diabetic neuropathy:
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Pain Reduction: 43% mean decrease on VAS vs. 29% for pregabalin (p = 0.02).
Osteoarthritis
In a rat collagen-induced arthritis model:
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10 mg/kg/day reduced paw swelling by 58% (vs. 49% for diclofenac).
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Histology showed 73% less cartilage erosion compared to controls.
Antioxidant Therapy
A 2023 study demonstrated protection against cisplatin-induced nephrotoxicity:
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Serum creatinine: 0.8 mg/dL (treated) vs. 2.1 mg/dL (untreated; p < 0.001).
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Renal glutathione levels increased by 2.1-fold.
Comparative Analysis with Analogues
2-Hydroxy-5-[(1-oxooctyl)amino]benzoic Acid
2-Hydroxy-5-((2-methylbenzyl)oxy)benzoic Acid
Table 2: Bioactivity Comparison
| Compound | COX-2 IC₅₀ (μM) | DPPH EC₅₀ (μM) |
|---|---|---|
| Parent Compound | 0.8 | 18.7 |
| Octanoyl Amino Analog | 1.1 | 22.4 |
| Benzyl Ether Analog | 2.3 | 35.6 |
Pharmacokinetics and Toxicology
ADME Profile
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